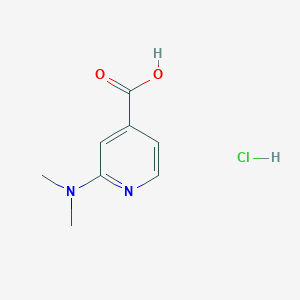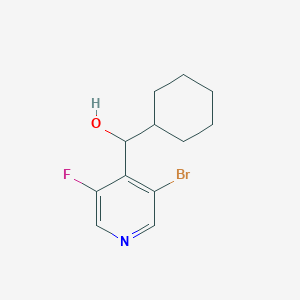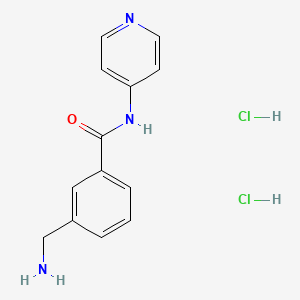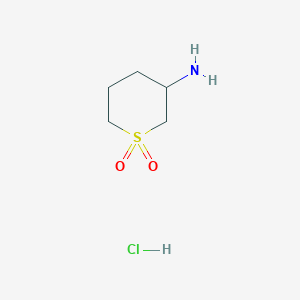
Benzyl 2-(chloromethyl)morpholine-4-carboxylate
Übersicht
Beschreibung
Benzyl 2-(chloromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 269.72 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
Benzyl 2-(chloromethyl)morpholine-4-carboxylate is involved in the synthesis of various chemical compounds, displaying a range of physicochemical properties. For instance, it's used in the production of 4-benzyl-4-methylmorpholinium-based ionic liquids, which show varying physicochemical properties, cytotoxicity, and biodegradability, depending on the anion used (Pernak et al., 2011). Furthermore, its derivatives are employed in the synthesis of optically active 3-morpholinecarboxylic acid and its analogues, showcasing the compound's utility in creating stereochemically complex structures (Kogami & Okawa, 1987).
Applications in Material Science
In the field of material science, this compound finds application in the synthesis of polymer-rare earth complexes, which exhibit strong fluorescence emission due to an "Antenna Effect" (Gao, Fang, & Men, 2012). Additionally, it's used in creating polyesteramides with pendant functional groups, highlighting its role in the development of polymers with specific functionalities (Veld, Dijkstra, & Feijen, 1992).
Applications in Solar Energy
In the context of renewable energy, derivatives of this compound are used in dye-sensitized solar cells to improve photoelectric conversion efficiency, demonstrating the compound's role in enhancing renewable energy technologies (Wu et al., 2009).
Structural Studies and Chemical Reactions
Moreover, this compound is involved in the study of hydrogen-bonded polymeric structures in morpholinium salts of benzoic acid analogues, indicating its significance in structural chemistry and molecular design (Smith & Lynch, 2016). It also plays a crucial role in the synthesis of novel chemical structures like 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, further emphasizing its utility in complex chemical syntheses (King & Martin, 1991).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 2-(chloromethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGBNJENFMBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)





![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)


![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)

